[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1040645-11-1
VCID: VC11939182
InChI: InChI=1S/C23H21ClN4O3/c1-4-16-5-11-19(12-6-16)28-14(2)21(26-27-28)23(29)30-13-20-15(3)31-22(25-20)17-7-9-18(24)10-8-17/h5-12H,4,13H2,1-3H3
SMILES: CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C
Molecular Formula: C23H21ClN4O3
Molecular Weight: 436.9 g/mol

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 1040645-11-1

Cat. No.: VC11939182

Molecular Formula: C23H21ClN4O3

Molecular Weight: 436.9 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate - 1040645-11-1

Specification

CAS No. 1040645-11-1
Molecular Formula C23H21ClN4O3
Molecular Weight 436.9 g/mol
IUPAC Name [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C23H21ClN4O3/c1-4-16-5-11-19(12-6-16)28-14(2)21(26-27-28)23(29)30-13-20-15(3)31-22(25-20)17-7-9-18(24)10-8-17/h5-12H,4,13H2,1-3H3
Standard InChI Key NWLRTNFTUKPJKQ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C
Canonical SMILES CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C

Introduction

The compound “[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a heterocyclic organic molecule. It features multiple functional groups and aromatic systems, which are indicative of potential applications in medicinal chemistry, material science, or catalysis. Below is an analysis of its structural components and potential properties.

Molecular Features

The compound consists of:

  • Oxazole Ring: A five-membered heterocyclic ring containing oxygen and nitrogen atoms.

  • Triazole Ring: A five-membered ring with three nitrogen atoms, often associated with biological activity.

  • Substituents:

    • A 4-chlorophenyl group attached to the oxazole ring.

    • A 4-ethylphenyl group attached to the triazole ring.

    • A carboxylate ester functional group.

Molecular Formula

The molecular formula can be deduced as C20H18ClN3O3C_{20}H_{18}ClN_3O_3, assuming no additional substituents.

Molecular Weight

The estimated molecular weight is approximately 387 g/mol.

Synthesis Pathways

While specific synthetic methods for this compound are not provided in the search results, general strategies for synthesizing such molecules include:

  • Formation of Oxazole Rings: Typically achieved via cyclization reactions involving α-haloketones and amides.

  • Triazole Synthesis: Often synthesized using azide–alkyne cycloaddition (click chemistry).

  • Esterification: The carboxylic acid group can be converted to an ester using alcohols in the presence of acid catalysts.

Medicinal Chemistry

Compounds containing oxazole and triazole rings are known for their pharmacological properties:

  • Antimicrobial Activity: Both oxazole and triazole derivatives exhibit inhibitory effects against bacteria and fungi.

  • Anti-inflammatory Properties: Triazoles are often studied as inhibitors of enzymes like cyclooxygenase (COX).

Material Science

The aromatic nature and heterocyclic structure suggest potential use in:

  • Organic semiconductors.

  • Photovoltaic materials.

Spectroscopic Techniques

To confirm the structure of this compound:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR for identifying hydrogen environments.

    • 13C^{13}C NMR for carbon skeleton analysis.

  • Infrared Spectroscopy (IR):

    • Detection of functional groups like ester (C=OC=O) and aromatic rings (C=CC=C).

  • Mass Spectrometry (MS):

    • Determination of molecular weight and fragmentation patterns.

Crystallography

Single-crystal X-ray diffraction can provide definitive structural confirmation by revealing bond angles and lengths.

Data Table

PropertyValue/Description
Molecular FormulaC20H18ClN3O3C_{20}H_{18}ClN_3O_3
Molecular Weight~387 g/mol
Functional GroupsOxazole, Triazole, Ester
Key SubstituentsChlorophenyl, Ethylphenyl
Potential ApplicationsAntimicrobial agents, Organic electronics

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